

# An In-depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic  
Acid-d5

Cat. No.: B588908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **4-Hydroxy-3-nitrophenylacetic Acid-d5** (NHPA-d5). This isotopically labeled compound is a valuable tool for researchers studying the metabolic fate of nitrotyrosine and its implications in various physiological and pathological processes.

## Core Chemical Properties

**4-Hydroxy-3-nitrophenylacetic Acid-d5** is the deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of nitrotyrosine. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies.

Table 1: General Chemical Properties

| Property            | Value                                                                                  | Source              |
|---------------------|----------------------------------------------------------------------------------------|---------------------|
| Chemical Name       | 4-Hydroxy-3-nitrophenylacetic Acid-d5                                                  | N/A                 |
| Synonyms            | 4-Hydroxy-3-nitrobenzeneacetic Acid-d5, NHPA-d5, m-Nitro-p-hydroxyphenylacetic Acid-d5 |                     |
| CAS Number          | 929709-59-1                                                                            | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>8</sub> H <sub>7</sub> D <sub>5</sub> NO <sub>5</sub>                           |                     |
| Molecular Weight    | 202.18 g/mol                                                                           | <a href="#">[2]</a> |
| Appearance          | Light Yellow Solid                                                                     | <a href="#">[2]</a> |
| Storage Temperature | 2-8°C Refrigerator or -20°C                                                            |                     |

Table 2: Structural and Isotopic Information

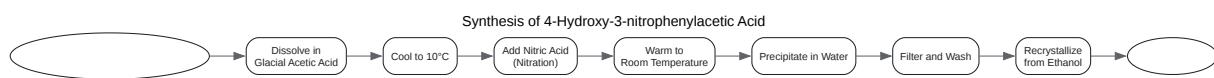
| Property        | Value                                                                           | Source              |
|-----------------|---------------------------------------------------------------------------------|---------------------|
| IUPAC Name      | 2-(4-hydroxy-3-nitrophenyl)-2,5,6-d3)acetic-2,2-d2 acid                         |                     |
| InChI Key       | QBHBHOSRLDPIHG-QUWGTZMWSA-N                                                     |                     |
| Isotopic Purity | ≥95% (Typical, but should be confirmed by lot-specific Certificate of Analysis) | <a href="#">[2]</a> |

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for the d5-labeled compound is not readily available in the public domain, a general method for the synthesis of the unlabeled 4-Hydroxy-3-nitrophenylacetic acid can be adapted. The deuterated starting materials would be required to achieve the desired isotopic labeling.

## Experimental Protocol: Synthesis of Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid[3]

This protocol describes the nitration of 4-hydroxyphenylacetic acid. For the synthesis of the d5 analog, a deuterated 4-hydroxyphenylacetic acid would be used as the starting material.


### Materials:

- 4-Hydroxyphenylacetic acid (or its deuterated analog)
- Glacial acetic acid
- Nitric acid
- Water
- Ethanol (for recrystallization)

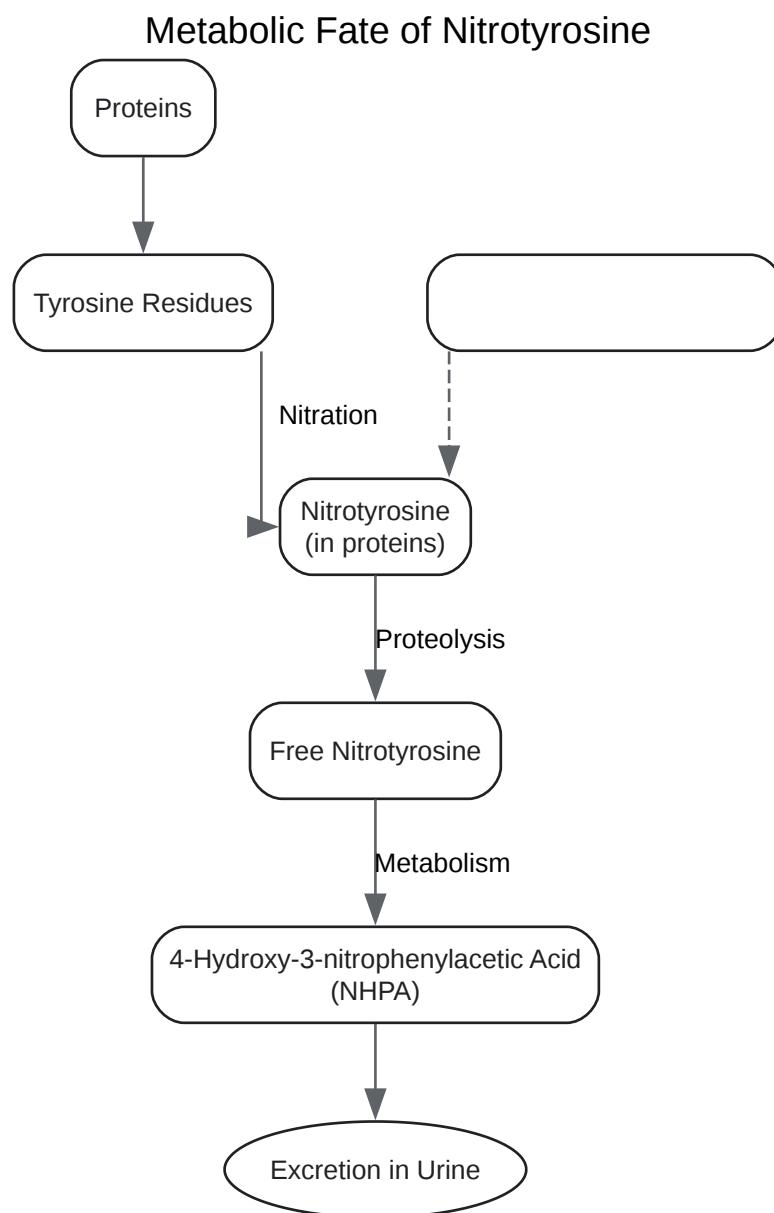
### Procedure:

- Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid and cool the solution to 10°C.
- Slowly add nitric acid to the cooled solution while maintaining the temperature.
- Allow the reaction mixture to warm to room temperature.
- Pour the reaction mixture into water to precipitate the product.
- Collect the solid product by filtration and wash with water.
- Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.

### Diagram 1: Synthesis Workflow



[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of 4-Hydroxy-3-nitrophenylacetic acid.

## Biological Significance and Signaling Pathways

4-Hydroxy-3-nitrophenylacetic acid is a urinary metabolite of nitrotyrosine. Nitrotyrosine is a marker of nitrative stress and is formed by the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins. Increased levels of nitrotyrosine have been associated with a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.

The metabolic pathway involves the conversion of free nitrotyrosine to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine. Therefore, the quantification of NHPA (and its deuterated analog as an internal standard) in biological fluids can serve as a biomarker for in vivo nitrative stress.

Diagram 2: Nitrotyrosine Metabolism



[Click to download full resolution via product page](#)

Caption: The metabolic pathway from protein-bound nitrotyrosine to urinary NHPA.

## Analytical Methodology

Due to its isotopic labeling, **4-Hydroxy-3-nitrophenylacetic Acid-d5** is primarily used as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of endogenous NHPA in biological samples.

Table 3: Mass Spectrometry Data for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid

| m/z (Relative Intensity)   | Source                                  |
|----------------------------|-----------------------------------------|
| 197 (M+), 152, 106, 77, 51 | <a href="#">[4]</a> <a href="#">[5]</a> |

Note: This data is for the unlabeled compound and is provided for reference. The deuterated compound will exhibit a mass shift.

## Safety and Handling

For the unlabeled 4-Hydroxy-3-nitrophenylacetic acid, the following safety information is available and should be considered as a guideline for handling the deuterated compound. A specific Safety Data Sheet (SDS) for the d5 variant should be consulted when available.

Table 4: Hazard Identification for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid

| Hazard Statement                  | Precautionary Statement                                       | Source              |
|-----------------------------------|---------------------------------------------------------------|---------------------|
| Causes skin irritation.           | Wash hands thoroughly after handling. Wear protective gloves. | <a href="#">[6]</a> |
| Causes serious eye irritation.    | Wear eye protection.                                          | <a href="#">[6]</a> |
| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.     | <a href="#">[6]</a> |

### Personal Protective Equipment (PPE):

- Eyes: Safety glasses with side-shields or goggles.
- Hands: Compatible chemical-resistant gloves.
- Respiratory: NIOSH-approved respirator if dust is generated.

## Conclusion

**4-Hydroxy-3-nitrophenylacetic Acid-d5** is an essential tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard allows for precise and accurate quantification of its endogenous, unlabeled counterpart, NHPA, a key biomarker of nitrotyrosine metabolism. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to support its application in advanced research settings. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate quantitative information, including isotopic purity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. bocsci.com [bocsci.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- 5. 4-HYDROXY-3-NITROPHENYLACETIC ACID(10463-20-4) MS spectrum [chemicalbook.com]
- 6. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588908#4-hydroxy-3-nitrophenylacetic-acid-d5-chemical-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)